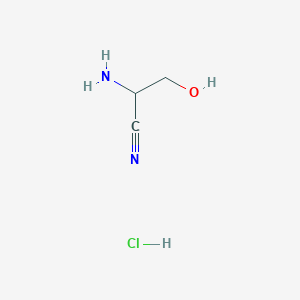

2-Amino-3-hydroxypropanenitrile hydrochloride

描述

属性

IUPAC Name |

2-amino-3-hydroxypropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-1-3(5)2-6;/h3,6H,2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXLXYOFPVMLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461707-49-2 | |

| Record name | 2-amino-3-hydroxypropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Process Overview:

- Raw Material: Furfural

- Initial Step: Chlorine gas is introduced into an aqueous furfural solution at low temperatures (0-8°C) to induce ring-opening, forming chlorinated furfural derivatives.

- Reaction Conditions: Chlorine is added gradually (2.6-3 g/10 min), with multiple additions to control reaction exothermicity and selectivity.

- Intermediate Formation: The ring-opened chlorinated furfural reacts with ammonium sulfamate solution (pH 1.5-2), facilitating substitution and sulfonation, yielding furfural sulfonate derivatives.

Hydrolysis and Nitrile Formation:

- The sulfonate derivative undergoes hydrolysis under alkaline conditions (pH 8-9, 80-90°C, for 25-40 min), converting it into 2-amino-3-hydroxypropanenitrile hydrochloride.

- The process achieves yields exceeding 75%, with purity around 96%, as confirmed by high-performance liquid chromatography (HPLC).

Data Table 1: Summary of Ring-Opening and Hydrolysis Method

| Step | Raw Material | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Ring-opening | Furfural | Chlorine gas | 0-8°C, controlled addition | - | - |

| Sulfonation | Furfural + NH4-Sulfamate | NH4-Sulfamate, pH 1.5-2 | 5-10°C, stirring 3.5-4 hrs | - | - |

| Hydrolysis | Sulfonate derivative | NaOH, water | 80-90°C, 25-40 min | >75% | ~96% |

Nitrile Synthesis via Cyanation of Precursors

Another approach involves direct cyanation of suitable precursors, such as amino compounds, under controlled conditions.

Data Table 2: Cyanation of Amino Acetonitrile Hydrochloride

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyanation | Amino acetonitrile HCl | Aqueous solution, inert atmosphere | Variable | Based on patent US4033975A |

Notes:

- This method is less detailed in the available literature but is a viable alternative, especially for laboratory-scale synthesis.

Hydrolysis of Nitrile Intermediates

Hydrolysis of nitrile groups to amino and hydroxy functionalities is a critical step, often performed under basic conditions as described:

- Dissolving nitrile in water

- Heating to 80-90°C

- Adjusting pH to 8-9 with liquid alkali

- Stirring for 0.5-1.5 hours

This process yields the target compound with high purity, as confirmed by chromatographic analysis.

Additional Methods and Variations

Patent literature also describes variations involving chlorination, bromination, and subsequent substitution to generate derivatives, which are then hydrolyzed to the target compound. These methods often involve:

- Multiple halogenation steps

- Use of catalysts like copper powder

- Extraction and purification via chromatography or recrystallization

Data Table 3: Variations in Halogenation and Hydrolysis

| Method | Halogenating Agent | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Chlorination | Chlorine gas | 0-8°C, controlled addition | 77% | Patent Example 5 |

| Bromination | Bromine or brominated pyridines | 145-170°C, under nitrogen | 46-50% | Patent Example 6 |

Summary of Research Findings

| Preparation Method | Raw Material | Key Reagents | Typical Conditions | Yield Range | Purity | References |

|---|---|---|---|---|---|---|

| Furfural ring-opening + hydrolysis | Furfural | Cl2, NH4-Sulfamate, NaOH | 0-90°C, pH 1.5-2, 25-40 min hydrolysis | >75% | ~96% | CN109535071B |

| Cyanation of amino acetonitrile | Amino acetonitrile hydrochloride | N/A | Inert atmosphere, aqueous | Variable | High | US4033975A |

| Halogenation + hydrolysis | Pyridine derivatives | Cl2, Br2 | 145-175°C | 44-77% | High | Multiple patents |

化学反应分析

Types of Reactions

2-Amino-3-hydroxypropanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino or hydroxyl derivatives.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₃H₇ClN₂O

- Molecular Weight : 122.55 g/mol

- InChI Key : GQXLXYOFPVMLAZ-UHFFFAOYSA-N

Pharmaceutical Applications

2-Amino-3-hydroxypropanenitrile hydrochloride has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a precursor in the synthesis of several APIs, particularly those used in the treatment of neurological disorders. For instance, it is involved in the production of paliperidone, an antipsychotic medication used to treat schizophrenia and schizoaffective disorder .

Anti-inflammatory Agents

Research indicates that derivatives of this compound have potential applications as anti-inflammatory and analgesic agents. Its structure allows for modifications that enhance therapeutic efficacy against inflammatory conditions .

Biochemical Research Applications

The compound is utilized in biochemical research, particularly in studies involving amino acids and their derivatives.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for certain enzymes, making it useful in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Corrosion Inhibition

Research has demonstrated the efficacy of 2-amino-3-hydroxypropanenitrile derivatives in corrosion inhibition, particularly in metal protection applications. The synthesis of transition metal complexes from this compound has shown promising results in enhancing corrosion resistance .

Case Studies

作用机制

The mechanism of action of 2-Amino-3-hydroxypropanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function .

相似化合物的比较

Functional Group Variations and Physicochemical Properties

The table below highlights key differences in functional groups, molecular weight, and solubility among selected hydrochlorides:

*Hypothetical formula for 2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride. †Calculated based on formula.

Key Observations:

In contrast, amide derivatives (e.g., ) exhibit higher polarity and stability, often seen in peptide-like structures . Aromatic substituents, as in ’s nitro-phenyl compound, introduce lipophilicity, reflected in its solubility in organic solvents like chloroform .

Solubility Trends :

- Hydrochlorides with aromatic or hydrophobic groups (e.g., ) show better solubility in less polar solvents.

- Hydroxyl-rich compounds (e.g., ) are likely water-soluble but lack explicit data.

Hazard Profiles: Most compounds lack detailed hazard classifications, though precautions against inhalation and skin contact are noted for 2-Amino-N,3-dihydroxypropanamide () .

生物活性

2-Amino-3-hydroxypropanenitrile hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the molecular formula CHClNO and is characterized by the presence of amino, hydroxyl, and nitrile functional groups, which contribute to its biological activity. The compound has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that this compound may exhibit antiviral properties, particularly against viruses such as Hepatitis C virus (HCV). It is believed to inhibit viral replication by modulating host cell pathways that are critical for viral life cycles .

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to disrupt cellular processes such as apoptosis and autophagy has been documented .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in conditions where these pathways are dysregulated .

Case Studies

- Antiviral Efficacy Against HCV : A study demonstrated that derivatives of this compound showed significant antiviral effects against HCV. The most active derivative exhibited an EC value significantly lower than that of standard antiviral drugs like ribavirin, indicating a promising lead for further drug development .

- Cytotoxic Effects on Cancer Cells : In a controlled experiment, this compound was tested on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting potential use in cancer therapy .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits HCV replication | |

| Cytotoxicity | Induces apoptosis | |

| Enzyme Inhibition | Modulates metabolic pathways |

Table 2: Case Study Results

常见问题

Basic: What are the recommended analytical methods for quantifying 2-Amino-3-hydroxypropanenitrile hydrochloride in synthetic mixtures?

Methodological Answer:

Reverse-phase HPLC with UV detection is a robust approach. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase combining aqueous phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) with methanol (70:30 v/v). Set the flow rate to 1.0 mL·min⁻¹ and detection wavelength to ~207 nm, optimized for nitrile and amine functionalities. Validate linearity (e.g., 1–10 µg·mL⁻¹ range) and recovery rates (target 98–102% with RSD <2%) using spiked samples .

Basic: How should researchers handle solubility challenges of this compound in aqueous systems?

Methodological Answer:

Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. For low solubility in neutral pH, adjust to acidic conditions (pH 2–3) using dilute HCl. If precipitation occurs, consider co-solvents like methanol (≤30%) or DMSO (≤10%) while ensuring compatibility with downstream applications. Pre-saturate solvents with nitrogen to minimize hydrolysis of the nitrile group .

Basic: What synthetic routes are validated for producing this compound?

Methodological Answer:

A common route involves the Strecker synthesis:

React formaldehyde with hydrogen cyanide to form glycolonitrile.

Aminate with ammonia or a protected amine under basic conditions.

Isolate the hydrochloride salt via acidification (HCl gas) in ethanol.

Purify by recrystallization from ethanol/ether mixtures, monitoring purity via HPLC (see FAQ 1) .

Advanced: How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Temperature: Store samples at 4°C (short-term), -20°C (long-term), and 40°C (stress testing).

- Humidity: Use desiccators with controlled RH (0%, 50%, 75%) for 1–6 months.

Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., nitrile → amide conversion). Compare kinetic models (zero-order vs. first-order) to predict shelf life .

Advanced: What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

Methodological Answer:

Employ orthogonal methods:

HPLC-UV/HRMS: Detect and identify impurities (e.g., unreacted glycolonitrile, dimeric byproducts).

Ion Chromatography: Quantify residual chloride ions (<0.1% w/w).

NMR Spectroscopy: Confirm structural integrity and detect stereochemical impurities.

Reference pharmacopeial standards for impurities like 2,4-diaminopteridinyl derivatives .

Advanced: How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

Methodological Answer:

Use isotopic labeling (e.g., ¹⁵N or D-labeled reagents) and in situ FTIR to track intermediates. For example:

- Monitor nitrile hydration to amides using H₂¹⁸O to confirm oxygen incorporation.

- Perform kinetic isotope effects (KIE) studies to distinguish rate-determining steps.

Computational modeling (DFT) can predict transition states and validate experimental data .

Safety and Storage: What protocols mitigate risks during handling of this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Storage: Keep in airtight containers under nitrogen at -20°C, protected from light and moisture.

- Spill Response: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (follow 40 CFR Part 261 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。